4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a methoxybenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The methoxybenzoyl group is then introduced via acylation reactions, and the morpholine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule.
Scientific Research Applications
4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and morpholine-containing molecules. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Triple-bonded compounds: Such as acetylene and cyanogen.
Heparinoid derivatives: Compounds with structures similar to heparin.
Uniqueness
4-[6-(2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-methoxyphenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-24-16-5-3-2-4-14(16)17(23)22-11-13-10-19-18(20-15(13)12-22)21-6-8-25-9-7-21/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXDYAIYUNAVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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